molecular formula C33H40N2O10 B12109486 Reserpin N-oxide

Reserpin N-oxide

Cat. No.: B12109486
M. Wt: 624.7 g/mol
InChI Key: VRKGMHQUKPFVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Reserpin N-oxide is a derivative of reserpine, an alkaloid found in the roots of Rauwolfia serpentina and Rauwolfia vomitoria

Preparation Methods

Synthetic Routes and Reaction Conditions

Reserpin N-oxide can be synthesized through the oxidation of reserpine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions, ensuring the preservation of the structural integrity of the compound .

Industrial Production Methods

Industrial production of this compound involves the use of continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been reported to be an efficient method for producing pyridine N-oxides .

Chemical Reactions Analysis

Types of Reactions

Reserpin N-oxide undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion back to reserpine or other reduced forms.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides, hydrogen halides.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Reserpin N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating hypertension and other cardiovascular diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Reserpin N-oxide exerts its effects by inhibiting the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron. This inhibition leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Reserpine: The parent compound, known for its antihypertensive and antipsychotic properties.

    Deserpidine: Another alkaloid with similar pharmacological effects.

    Rescinnamine: A compound with similar chemical structure and therapeutic applications.

Uniqueness

Reserpin N-oxide is unique due to its specific oxidation state and the resulting chemical properties.

Properties

IUPAC Name

methyl 6,18-dimethoxy-13-oxido-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKGMHQUKPFVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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